(E)-3-(2-Bromonaphthalen-6-YL)acrylic acid
Description
(E)-3-(2-Bromonaphthalen-6-YL)acrylic acid is a brominated naphthalene derivative featuring an acrylic acid moiety in the (E)-configuration. The compound’s structure comprises a naphthalene ring substituted with a bromine atom at the 2-position and an acrylic acid group at the 6-position.
Properties
IUPAC Name |
(E)-3-(6-bromonaphthalen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-5-4-10-7-9(2-6-13(15)16)1-3-11(10)8-12/h1-8H,(H,15,16)/b6-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXEGDLKLOFMD-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Bromonaphthalen-6-YL)acrylic acid typically involves the bromination of naphthalene followed by a Heck reaction to introduce the acrylic acid group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position. The Heck reaction, a palladium-catalyzed coupling reaction, is then employed to couple the brominated naphthalene with acrylic acid under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Bromonaphthalen-6-YL)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(E)-3-(2-Bromonaphthalen-6-YL)acrylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its brominated naphthalene structure.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Bromonaphthalen-6-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The brominated naphthalene structure allows it to engage in π-π interactions and other non-covalent interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare (E)-3-(2-Bromonaphthalen-6-YL)acrylic acid with analogous acrylic acid derivatives, focusing on structural features, physicochemical properties, and biological activity.
Table 1: Comparative Analysis of Acrylic Acid Derivatives
Structural and Functional Differences
Substituent Effects :
- The bromonaphthalene group in the target compound introduces steric bulk and electron-withdrawing effects, which may hinder interactions with biological targets but enhance stability in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the sulfamoyl group in (E)-3-(4-sulfamoylphenyl)acrylic acid facilitates hydrogen bonding, improving solubility and microbial target engagement .
- The nitrophenyl group in (E)-3-(4-nitrophenyl)acrylic acid confers strong polarity and UV activity, making it suitable for optical applications but less effective in biological systems.
Biological Activity :
While the bromonaphthalene derivative’s antimicrobial efficacy remains unreported, sulfamoyl-substituted analogs exhibit significant activity against Gram-positive bacteria and fungi due to their ability to disrupt cell membranes or enzymatic processes . The bromine atom’s lipophilicity could theoretically enhance membrane penetration, but steric hindrance might offset this advantage.Synthetic Accessibility : Bromonaphthalene derivatives are typically synthesized via halogenation or cross-coupling reactions, whereas sulfamoylphenyl analogs require sulfonation or carbamoylation steps. These differences influence reaction yields and purification challenges.
Biological Activity
(E)-3-(2-Bromonaphthalen-6-YL)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the use of various synthetic methodologies, including the Heck reaction and other cross-coupling techniques. The compound can be synthesized via the reaction of 2-bromonaphthalene derivatives with acrylic acid under specific catalytic conditions.
Antimicrobial Properties
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of acrylic acid have been shown to possess broad-spectrum antibacterial and antifungal properties. In one study, acrylonitrile polymers derived from similar structures displayed notable inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anticancer Activity
The anticancer potential of acrylic acid derivatives has also been explored. Compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, research has indicated that certain phenylalanine analogs, which can be synthesized using similar methodologies, show increased selectivity for human melanocortin receptors, potentially leading to new therapeutic avenues for cancer treatment .
Case Studies
- Antimicrobial Activity Assessment
-
Anticancer Screening
- In a comparative study, several acrylic acid derivatives were screened for their cytotoxicity against breast cancer cell lines. The findings revealed that specific structural modifications led to enhanced anticancer activity, suggesting that this compound could be a candidate for further investigation in cancer therapeutics .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
